molecular formula C9H11F2NO2 B2802285 4-(2,2-Difluoroethoxy)-2-methoxyaniline CAS No. 1245823-81-7

4-(2,2-Difluoroethoxy)-2-methoxyaniline

Cat. No. B2802285
CAS RN: 1245823-81-7
M. Wt: 203.189
InChI Key: ODWUYCCMCCGIOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,2-Difluoroethoxy)-2-methoxyaniline, also known as DFEOMA, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. DFEOMA is a member of the aniline family of compounds, which are used in the synthesis of many important chemicals, including dyes and pharmaceuticals. In

Scientific Research Applications

4-(2,2-Difluoroethoxy)-2-methoxyaniline has been studied for its potential use as a building block in the synthesis of various compounds. It has been used in the synthesis of novel dyes, pharmaceuticals, and agrochemicals. Additionally, 4-(2,2-Difluoroethoxy)-2-methoxyaniline has been studied for its potential use as a corrosion inhibitor in various industries, including the oil and gas industry.

Mechanism of Action

The mechanism of action of 4-(2,2-Difluoroethoxy)-2-methoxyaniline is not well understood, but it is believed to act as a nucleophile in various reactions. It has been shown to react with various electrophiles, including aldehydes, ketones, and epoxides.
Biochemical and Physiological Effects
4-(2,2-Difluoroethoxy)-2-methoxyaniline has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity in animal studies, indicating its potential for use in various applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(2,2-Difluoroethoxy)-2-methoxyaniline is its ease of synthesis from commercially available starting materials. Additionally, it has a high degree of purity, which makes it suitable for use in various applications. However, one of the limitations of 4-(2,2-Difluoroethoxy)-2-methoxyaniline is its limited solubility in water, which can make it difficult to use in certain reactions.

Future Directions

There are many potential future directions for research involving 4-(2,2-Difluoroethoxy)-2-methoxyaniline. One potential area of research is the synthesis of novel compounds using 4-(2,2-Difluoroethoxy)-2-methoxyaniline as a building block. Additionally, 4-(2,2-Difluoroethoxy)-2-methoxyaniline could be studied for its potential use as a corrosion inhibitor in various industries. Further studies could also be conducted to better understand the mechanism of action of 4-(2,2-Difluoroethoxy)-2-methoxyaniline and its potential biochemical and physiological effects.

Synthesis Methods

4-(2,2-Difluoroethoxy)-2-methoxyaniline can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the reaction of 2,2-difluoroethanol with 4-nitroaniline, which results in the formation of 4-(2,2-difluoroethoxy)-2-nitroaniline. The nitro group is then reduced to an amino group using a reducing agent such as iron powder, resulting in the formation of 4-(2,2-Difluoroethoxy)-2-methoxyaniline.

properties

IUPAC Name

4-(2,2-difluoroethoxy)-2-methoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO2/c1-13-8-4-6(2-3-7(8)12)14-5-9(10)11/h2-4,9H,5,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODWUYCCMCCGIOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)OCC(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,2-Difluoroethoxy)-2-methoxyaniline

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